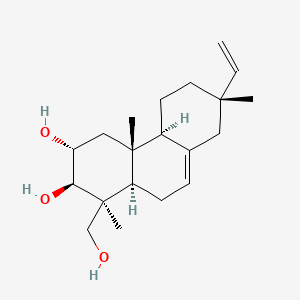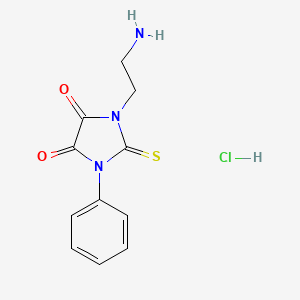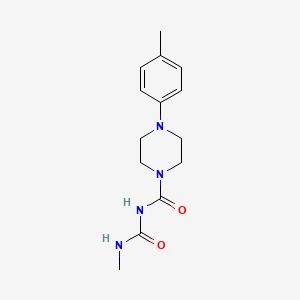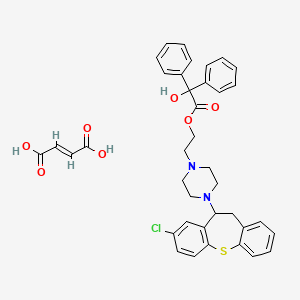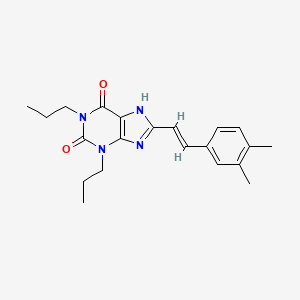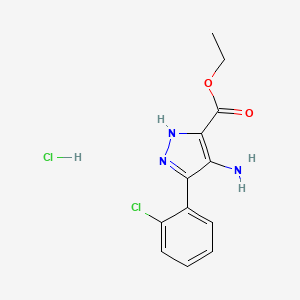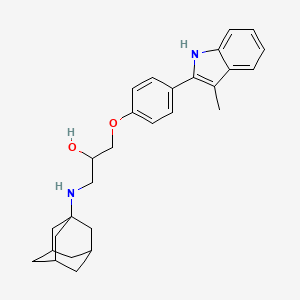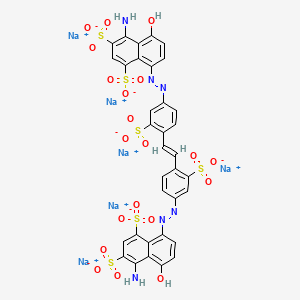
1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-methylphenyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-methylphenyl)- typically involves the reaction of piperazine with a suitable carboxylic acid derivative. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-methylphenyl)- has several applications in scientific research:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential use in drug development for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-methylphenyl)- exerts its effects involves:
Molecular Targets: Binding to specific receptors or enzymes.
Pathways: Modulating biochemical pathways related to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Piperazinecarboxamide derivatives: Compounds with similar structures but different substituents.
Other piperazine derivatives: Such as 1-(2,3-dichlorophenyl)piperazine.
Uniqueness
1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-methylphenyl)- is unique due to its specific substituents, which may confer distinct biological or chemical properties compared to other piperazine derivatives.
Properties
CAS No. |
80712-09-0 |
|---|---|
Molecular Formula |
C14H20N4O2 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
N-(methylcarbamoyl)-4-(3-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C14H20N4O2/c1-11-4-3-5-12(10-11)17-6-8-18(9-7-17)14(20)16-13(19)15-2/h3-5,10H,6-9H2,1-2H3,(H2,15,16,19,20) |
InChI Key |
FGXKOKCFNSQIPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


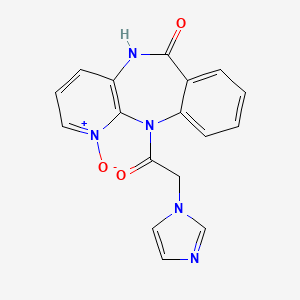

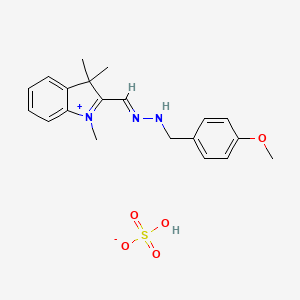
![(E)-but-2-enedioic acid;5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15191669.png)
